

Solid-Phase Extraction of Propetamphos from Environmental Samples: Application Notes and Protocols

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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Propetamphos from various environmental matrices, including air, water, soil, and food. Propetamphos is an organophosphate insecticide and its monitoring in the environment is crucial for assessing potential exposure and contamination. The following methods offer robust and reliable procedures for the extraction and pre-concentration of Propetamphos prior to chromatographic analysis.

Data Presentation: Quantitative Performance of SPE Methods

The efficiency of an SPE method is determined by key parameters such as recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes quantitative data for the extraction of Propetamphos from different environmental samples.



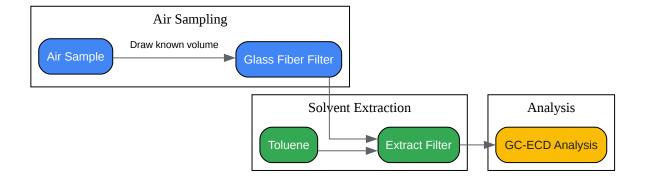
Environm ental Matrix	SPE Sorbent	Analytical Method	Recovery (%)	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)	Referenc e
Air	Glass Fiber Filter	GC-ECD	95.2	0.013 ng/injection	0.02 mg/m³	INVALID- LINK
Water	C18 or Polymeric	GC-NPD or LC-MS/MS	80-110 (Typical)	0.02-0.1 μg/L	0.1-0.5 μg/L	Represent ative[1][2]
Soil	C18 or Florisil	GC-MS or LC-MS/MS	70-110 (Typical)	1-10 μg/kg	3-30 μg/kg	Represent ative[3]
Fruits & Vegetables	PSA/C18 (dSPE)	GC-MS/MS or LC- MS/MS	70-120 (Typical)	0.01 mg/kg	0.05 mg/kg	Represent ative[4][5]

Note: "Typical" values for water, soil, and food matrices are based on general performance of SPE methods for organophosphate pesticides and may vary depending on the specific laboratory conditions and instrumentation. PSA (Primary Secondary Amine) and dSPE (dispersive Solid Phase Extraction) are commonly used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for food analysis.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the solid-phase extraction of Propetamphos from different environmental samples.

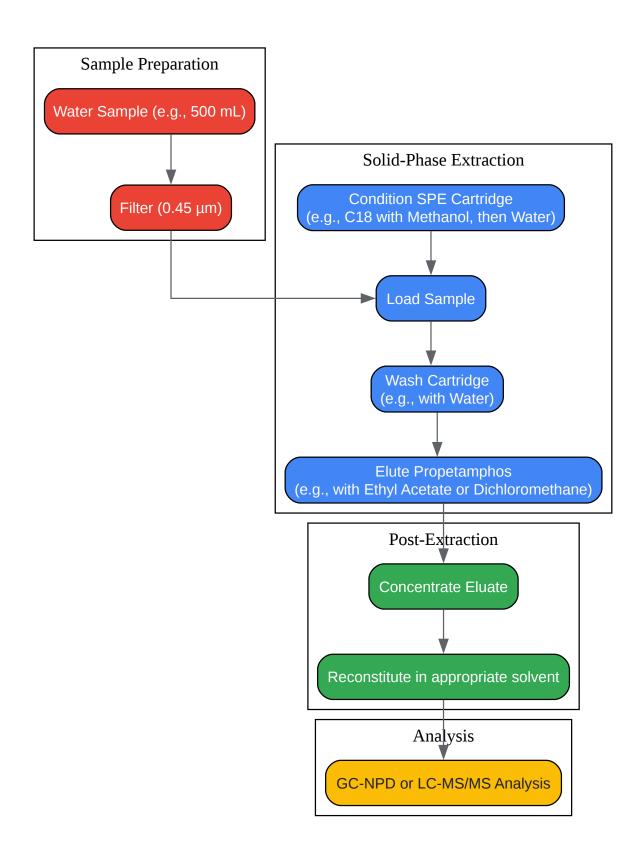




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Caption: Workflow for Propetamphos extraction from air samples.

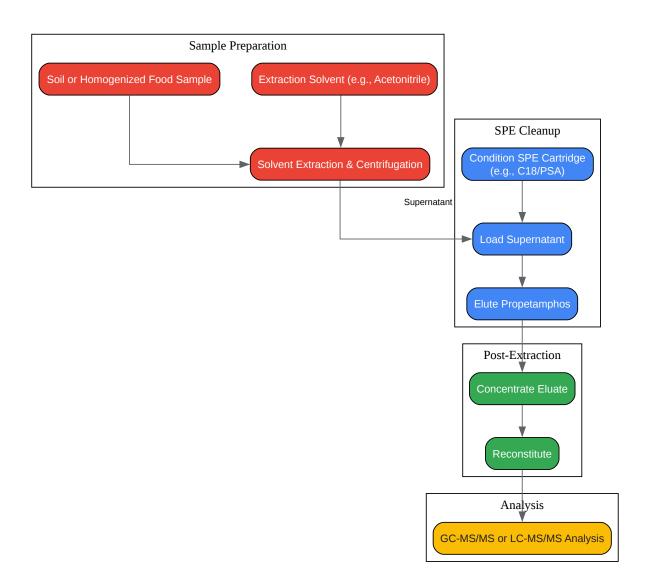




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Caption: General workflow for SPE of Propetamphos from water.





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Caption: Workflow for SPE of Propetamphos from soil and food.



Experimental Protocols

The following are detailed protocols for the solid-phase extraction of Propetamphos from various environmental matrices.

Protocol 1: Extraction of Propetamphos from Air Samples

This protocol is based on OSHA Method PV2050.

- 1. Sample Collection: 1.1. Collect air samples by drawing a known volume of air through a 37-mm glass fiber filter (GFF). 1.2. A recommended air volume is 60 liters at a sampling rate of 1.0 L/min.
- 2. Sample Extraction: 2.1. Transfer the GFF to a 4-mL vial. 2.2. Add 3.0 mL of toluene to the vial. 2.3. Seal the vial with a PTFE-lined septum and cap. 2.4. Allow the filter to extract for one hour, with periodic shaking by hand.
- 3. Analysis: 3.1. Analyze the extract by gas chromatography with an electron capture detector (GC-ECD).

Protocol 2: Solid-Phase Extraction of Propetamphos from Water Samples

This protocol is a general method adaptable for various types of water samples (e.g., groundwater, surface water).

- 1. Sample Preparation: 1.1. If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter. 1.2. For a 500 mL water sample, add a suitable surrogate or internal standard. 1.3. Adjust the pH of the sample to neutral (pH 6.5-7.5) if necessary.
- 2. SPE Cartridge Conditioning: 2.1. Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). 2.2. Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.
- 3. Sample Loading: 3.1. Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.



- 4. Cartridge Washing: 4.1. After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences. 4.2. Dry the cartridge under vacuum for 10-15 minutes.
- 5. Elution: 5.1. Elute the retained Propetamphos from the cartridge with 5-10 mL of ethyl acetate or dichloromethane.
- 6. Concentration and Reconstitution: 6.1. Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 35-40°C. 6.2. Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for analysis.
- 7. Analysis: 7.1. Analyze the reconstituted extract using GC with a nitrogen-phosphorus detector (GC-NPD) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Protocol 3: Solid-Phase Extraction of Propetamphos from Soil and Sediment Samples

This protocol outlines a general procedure for the extraction and cleanup of Propetamphos from soil and sediment.

- 1. Sample Preparation and Extraction: 1.1. Air-dry the soil or sediment sample and sieve it to remove large debris. 1.2. Weigh 10 g of the homogenized sample into a centrifuge tube. 1.3. Add 20 mL of acetonitrile and shake vigorously for 1-2 minutes. 1.4. Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl) and shake for another 1-2 minutes. 1.5. Centrifuge the sample at 4000 rpm for 5 minutes.
- 2. SPE Cleanup: 2.1. Use an SPE cartridge containing a combination of C18 and primary secondary amine (PSA) sorbents. 2.2. Condition the cartridge with 5 mL of acetonitrile. 2.3. Take an aliquot (e.g., 5 mL) of the supernatant from the extraction step and load it onto the conditioned SPE cartridge. 2.4. Elute the Propetamphos with a suitable solvent mixture, such as acetonitrile:toluene (3:1, v/v).
- 3. Concentration and Reconstitution: 3.1. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. 3.2. Add a suitable solvent (e.g., hexane) to bring the final volume to 1 mL.
- 4. Analysis: 4.1. Analyze the final extract by GC-MS/MS or LC-MS/MS.[3]



Protocol 4: QuEChERS-Based Extraction and SPE Cleanup of Propetamphos from Fruits and Vegetables

This protocol utilizes the widely adopted QuEChERS method followed by a dispersive SPE (dSPE) cleanup.[4][5][6][7]

- 1. Sample Preparation and Extraction: 1.1. Homogenize a representative sample of the fruit or vegetable. 1.2. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. 1.3. Add 10-15 mL of acetonitrile. 1.4. Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, and citrate buffers). 1.5. Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- 2. Dispersive SPE (dSPE) Cleanup: 2.1. Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL dSPE tube containing a mixture of PSA and C18 sorbents, and MgSO₄. 2.2. Vortex the dSPE tube for 30 seconds. 2.3. Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
- 3. Final Extract Preparation: 3.1. Take the supernatant and, if necessary, add a solvent protectant. 3.2. The extract is now ready for analysis.
- 4. Analysis: 4.1. Analyze the final extract using GC-MS/MS or LC-MS/MS.

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